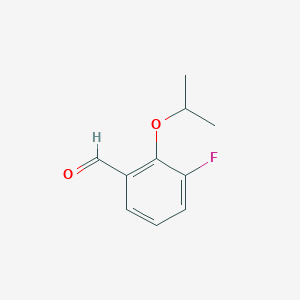

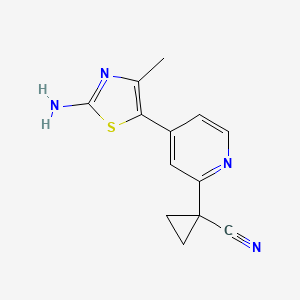

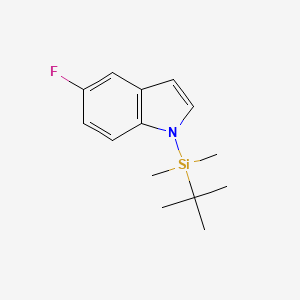

![molecular formula C7H7N3 B1397846 4-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1140240-46-5](/img/structure/B1397846.png)

4-Methyl-1H-pyrazolo[4,3-c]pyridine

Übersicht

Beschreibung

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is a member of the pyrazolopyridines family, which are formed by the fusion of a pyrazole and a pyridine . These compounds are prevalent in biologically active compounds and have been evaluated for activity and access to pharmaceutical products .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . Another method involves the use of 1,3,-dialkyl-1H-pyrazole-5-amine as a starting material .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and a pyridine ring . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridines can be selectively elaborated along multiple growth-vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Wissenschaftliche Forschungsanwendungen

Synthesis and Device Characterization

4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and characterized for their potential use in device applications. Notable among these derivatives are those containing methoxy and hydroxy phenyl groups. These compounds demonstrate significant thermal stability and are used in the fabrication of devices showing rectification behavior under illumination conditions, indicating potential applications in photovoltaic properties (El-Menyawy et al., 2019).

Development of Kinase-Focused Libraries

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a class of compounds structurally related to this compound, have been developed for their potential applications in drug discovery, particularly as kinase inhibitors. These compounds are synthesized through efficient and regioselective routes and have been adapted for parallel synthesis to create libraries suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Ultrasound-Promoted Synthesis

Another application is the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method is rapid, yielding products in short reaction times with high efficiency, highlighting the utility of this compound derivatives in streamlined chemical synthesis (Nikpassand et al., 2010).

Biomedical Applications

This compound and related derivatives have been explored for various biomedical applications. They show potential in the development of new anticancer and antimicrobial agents, as well as in the synthesis of novel nucleoside analogs with biological activity (Faidallah et al., 2010).

Wirkmechanismus

Target of Action

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been studied for its potential biomedical applications . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, leading to cell cycle arrest . This inhibition is likely due to the compound’s interaction with the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression .

Biochemical Pathways

Inhibition of CDK2 can prevent the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Methyl-1H-pyrazolo[4,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins . Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . It also affects cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it inhibits CDKs by binding to their ATP-binding site, preventing their activation and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its interactions with key biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and cell cycle arrest . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with off-target proteins and its impact on normal cellular processes . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolites of this compound are then excreted through the kidneys . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes and affecting the levels of important metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations are essential for the compound’s interactions with key biomolecules and its modulation of cellular functions .

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNISSNNFDHVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731674 | |

| Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140240-46-5 | |

| Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

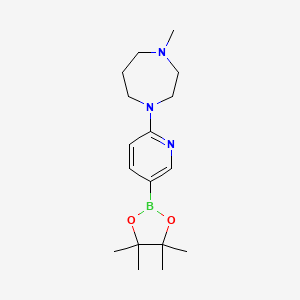

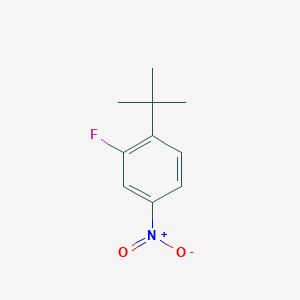

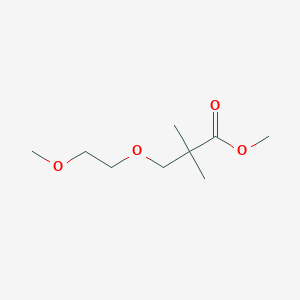

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)